molecular formula C16H13ClN4OS2 B6033317 1-(4-Chlorophenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea

1-(4-Chlorophenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea

Cat. No.: B6033317
M. Wt: 376.9 g/mol
InChI Key: CFUXZOJHRBZCSA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea is a complex organic compound that features a chlorophenyl group, a thiadiazole ring, and a phenylsulfanyl moiety

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS2/c17-11-6-8-12(9-7-11)18-15(22)19-16-21-20-14(24-16)10-23-13-4-2-1-3-5-13/h1-9H,10H2,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUXZOJHRBZCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea typically involves multiple steps One common route starts with the preparation of the thiadiazole ring, which is then functionalized with a phenylsulfanyl groupSpecific reagents and catalysts, such as sodium borohydride and hydrochloric acid, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as nitro or halogen atoms .

Scientific Research Applications

1-(4-Chlorophenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-3-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}urea stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its thiadiazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications .

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